Cas no 1969287-75-9 (rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine)

rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine structure
1969287-75-9 structure
Product Name:rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine
CAS No:1969287-75-9
MF:C10H17N3O
MW:195.261482000351
MDL:MFCD30011395
CID:5240606
PubChem ID:122155808
Update Time:2025-07-19

rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Furanamine, tetrahydro-2-[1-(1-methylethyl)-1H-pyrazol-4-yl]-, (2S,3R)-
    • rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine
    • MDL: MFCD30011395
    • Inchi: 1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3/t9-,10+/m1/s1
    • InChI Key: UEQYVPMKGQPTFU-ZJUUUORDSA-N
    • SMILES: O1CC[C@@H](N)[C@@H]1C1=CN(C(C)C)N=C1

rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine Pricemore >>

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Additional information on rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine

Comprehensive Overview of rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine (CAS No. 1969287-75-9)

The compound rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine (CAS No. 1969287-75-9) is a chiral amine derivative with a unique structural framework combining a pyrazole ring and an oxolane (tetrahydrofuran) moiety. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The rac-(2R,3S) designation indicates its racemic nature, comprising both (2R,3S) and (2S,3R) enantiomers, which may exhibit distinct biological activities. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, aligning with current trends in precision medicine.

In recent years, the demand for chiral amines like rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine has surged, driven by their role in asymmetric synthesis and enantioselective catalysis. The compound’s pyrazol-4-yloxolan backbone offers structural versatility, enabling modifications to enhance solubility, bioavailability, or target specificity. This aligns with industry inquiries such as "chiral amine synthesis techniques" or "pyrazole derivatives in drug design," reflecting its relevance in modern organic chemistry. Analytical techniques like HPLC chiral separation and X-ray crystallography are often employed to characterize its stereochemistry, addressing common questions about enantiomeric purity determination.

From a synthetic perspective, CAS No. 1969287-75-9 is typically prepared via multi-step routes involving N-alkylation of pyrazole precursors followed by cyclization to form the oxolane ring. Its propan-2-yl substituent introduces steric effects that influence reactivity, a topic frequently explored in computational chemistry studies. Notably, the compound’s stability under physiological conditions makes it a candidate for prodrug development, a trending area in bioconjugation chemistry. Discussions on platforms like ResearchGate often highlight its potential in fragment-based drug discovery (FBDD), where small molecules serve as scaffolds for lead optimization.

Environmental and regulatory considerations for rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine are also critical. While not classified as hazardous, its biodegradation pathways and ecotoxicological profile are under investigation to meet green chemistry standards. This resonates with searches like "sustainable amine synthesis" or "benign by design pharmaceuticals." Furthermore, patents referencing this compound often emphasize its utility in crop protection agents, linking it to broader conversations about agrochemical innovation and food security.

In conclusion, rac-(2R,3S)-2-1-(propan-2-yl)-1H-pyrazol-4-yloxolan-3-amine represents a multifaceted tool for researchers navigating structure-activity relationships (SAR) and stereochemical complexity. Its intersection with hot topics like AI-driven molecular design and high-throughput screening ensures continued interest, while its synthetic adaptability positions it as a staple in medicinal chemistry workflows. As the scientific community prioritizes novel heterocycles, this compound’s trajectory will likely expand into unexplored therapeutic and industrial domains.

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